molecular formula C11H14O3 B6256312 4-(5-hydroxy-2-methylphenyl)butanoic acid CAS No. 19133-73-4

4-(5-hydroxy-2-methylphenyl)butanoic acid

Cat. No.: B6256312
CAS No.: 19133-73-4
M. Wt: 194.23 g/mol
InChI Key: PFQCCFBXFAIZNX-UHFFFAOYSA-N
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Description

4-(5-Hydroxy-2-methylphenyl)butanoic acid is a substituted phenylbutanoic acid derivative characterized by a hydroxyl group at the 5-position and a methyl group at the 2-position on the aromatic ring. The compound’s structural framework aligns with non-steroidal anti-inflammatory drugs (NSAIDs) such as fenbufen (4-(4’-biphenyl)butanoic acid), where substituents on the phenyl ring and carboxylate chain length critically influence bioactivity .

Properties

CAS No.

19133-73-4

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-(5-hydroxy-2-methylphenyl)butanoic acid

InChI

InChI=1S/C11H14O3/c1-8-5-6-10(12)7-9(8)3-2-4-11(13)14/h5-7,12H,2-4H2,1H3,(H,13,14)

InChI Key

PFQCCFBXFAIZNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)CCCC(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-hydroxy-2-methylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(5-hydroxy-2-methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(5-oxo-2-methylphenyl)butanoic acid.

    Reduction: Formation of 4-(5-hydroxy-2-methylphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-hydroxy-2-methylphenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(5-hydroxy-2-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

The position and nature of substituents on the phenyl ring significantly modulate pharmacological and catalytic properties:

  • 4-(4’-Biphenyl)Butanoic Acid (Fenbufen): Fenbufen, a γ-oxo-substituted butanoic acid, demonstrates enhanced anti-inflammatory activity compared to shorter-chain NSAIDs like ibuprofen. The 4-biphenyl group improves binding to cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Fenbufen derivatives exhibit IC₅₀ values of 62.20–182.55 μM/L against HeLa cells while showing minimal toxicity to healthy human peripheral blood mononuclear cells (PBMCs, IC₅₀ > 300 μM/L) .
  • 4-(5-Hydroxy-2-Methylphenyl)Butanoic Acid: The 5-hydroxy and 2-methyl substituents may enhance solubility and target specificity compared to fenbufen.

Chain Length and Catalytic Efficiency

The distance between the carboxylate group and the substituted phenyl ring affects enzymatic interactions:

  • 4-Phenoxybutyric Acid: In herbicidal applications, this compound shows moderate catalytic efficiency with the acyl acid amido synthetase GH3.13. Extending the chain beyond four carbons (e.g., 5-phenylvaleric acid) improves substrate binding, suggesting that longer chains enhance interaction with enzyme active sites .

Amino- and Hydroxy-Substituted Analogs

  • 2-(4-Aminophenyl)Butanoic Acid: The 4-amino group on the phenyl ring may facilitate interactions with amine-sensitive receptors or enzymes, but its functional role remains unexplored in the evidence .

Table 1: Comparative Analysis of Key Butanoic Acid Derivatives

Compound Name Substituents Key Functional Groups Bioactivity/Catalytic Role Reference
This compound 5-hydroxy, 2-methyl Hydroxyl, methyl Not reported (structural analog) N/A
4-(4’-Biphenyl)butanoic acid (Fenbufen) 4-biphenyl γ-Oxo Anti-inflammatory (IC₅₀: 62.20–182.55 μM/L)
4-Phenoxybutyric acid Phenoxy Ether linkage Moderate herbicidal activity
4-(4-Methylphenyl)butanoic acid 4-methyl Methyl No reported activity
2-Amino-4-hydroxy-4-phenylbutanoic acid 2-amino, 4-hydroxy, 4-phenyl Amino, hydroxyl Research applications

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